2-(4-Bromophenyl)oxazole

概要

説明

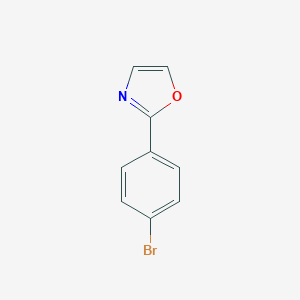

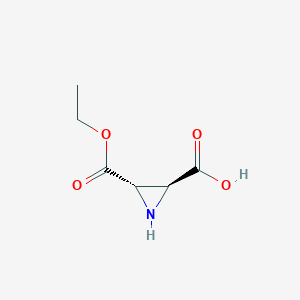

“2-(4-Bromophenyl)oxazole” is a chemical compound with the molecular formula C9H6BrNO . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . The oxazole nucleus is a five-membered ring that contains two unsaturated bonds, one nitrogen atom at position 3, and one oxygen atom at position 1 .

Synthesis Analysis

The synthesis of oxazole derivatives, including “2-(4-Bromophenyl)oxazole”, has been a topic of interest in medicinal chemistry . One common method for synthesizing oxazole derivatives is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid . Another method involves the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acid .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)oxazole” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . This structure allows the compound to engage with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .

Chemical Reactions Analysis

Oxazole and its derivatives, including “2-(4-Bromophenyl)oxazole”, have been found to exhibit a wide range of chemical reactions . These reactions are often influenced by the presence of the oxazole ring, which can engage in various weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Bromophenyl)oxazole” is 224.054 Da . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results.

科学的研究の応用

- Antimicrobial Activity : Oxazole derivatives have been found to exhibit antimicrobial activity .

- Anticancer Activity : Some oxazole derivatives have shown potential as anticancer agents .

- Antitubercular Activity : Oxazole derivatives have been studied for their antitubercular properties .

- Anti-inflammatory Activity : Certain oxazole derivatives have anti-inflammatory properties .

- Antidiabetic Activity : Some oxazole derivatives have been found to exhibit antidiabetic activity .

- Antioxidant Activity : Oxazole derivatives have been studied for their antioxidant properties .

- Antiobesity Activity : Some oxazole derivatives have been found to exhibit antiobesity activity .

- Platelets Aggregation Inhibitor : Oxazole derivatives are part of medicinal compounds like ditazole, which is a platelets aggregation inhibitor .

- Tyrosine Kinase Inhibitor : Mubritinib, an oxazole derivative, is a tyrosine kinase inhibitor .

- COX-2 Inhibitor : Oxaprozin, another oxazole derivative, is a COX-2 inhibitor .

- Synthesis of 2-(4-Bromophenyl)5-phenyloxazole : The Fischer oxazole synthesis has been useful in the synthesis of 2-(4-Bromophenyl)5-phenyloxazole starting with benzaldehyde cyanohydrin and 4-bromobenzaldehyde .

- Antiviral Activity : Some oxazole derivatives have been found to exhibit antiviral activity .

- Antimalarial Activity : Oxazole derivatives have been studied for their antimalarial properties .

- Antifungal Activity : Certain oxazole derivatives have antifungal properties .

- Antidepressant Activity : Some oxazole derivatives have been found to exhibit antidepressant activity .

- Antipsychotic Activity : Oxazole derivatives have been studied for their antipsychotic properties .

- Antihypertensive Activity : Certain oxazole derivatives have antihypertensive properties .

将来の方向性

Oxazole and its derivatives, including “2-(4-Bromophenyl)oxazole”, play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The future of oxazole research lies in the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

特性

IUPAC Name |

2-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPKDKRJQXERIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454315 | |

| Record name | 2-(4-bromophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)oxazole | |

CAS RN |

176961-50-5 | |

| Record name | 2-(4-bromophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)

![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)

![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)

![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)